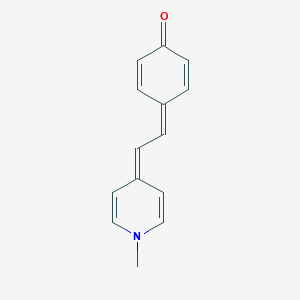

4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone

Descripción

This compound, commonly known as Brooker's merocyanine dye, is a conjugated enone system featuring a pyridinium substituent. Its IUPAC name is 4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one (C₁₄H₁₃NO), with a molecular weight of 211.26 g/mol and a decomposition temperature of 220°C . The extended π-conjugation between the pyridinium and cyclohexadienone moieties confers intense absorption in the visible spectrum, making it a prominent dye in photochemical and materials science applications .

Propiedades

IUPAC Name |

4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOHWMPKJCJANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC=C2C=CC(=O)C=C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293129 | |

| Record name | 4-[2-(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23302-83-2 | |

| Record name | 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23302-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((1-Methyl-4(1H)-pyridinylidene)ethylidene)-2,5-cyclohexadien-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023302832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[2-(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brooker's merocyanine dye | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((1-METHYL-4(1H)-PYRIDINYLIDENE)ETHYLIDENE)-2,5-CYCLOHEXADIEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K765RJZ7AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Starting Materials

The classical synthesis of BM involves a Knoevenagel condensation between 1-methyl-4-pyridone (or its precursor) and a substituted benzaldehyde. The reaction proceeds via deprotonation of the aldehyde’s α-hydrogen by a base, followed by nucleophilic attack on the pyridinium carbonyl group. Source confirms that methylation of 4-methylpyridine with iodomethane generates 1,4-dimethylpyridinium iodide, which is subsequently treated with a base to form the reactive enolate intermediate.

For BM, p-hydroxybenzaldehyde is typically employed as the aldehyde component. The reaction occurs in anhydrous ethanol under reflux, with piperidine or ammonium acetate as catalysts. The zwitterionic structure of BM stabilizes through resonance, favoring the formation of the conjugated merocyanine system.

Synthetic Procedure and Optimization

A representative protocol from source outlines the following steps:

-

Methylation : 4-Methylpyridine is quaternized with iodomethane in dry dichloromethane (DCM) at 0°C for 24 hours.

-

Condensation : The resulting 1,4-dimethylpyridinium iodide is reacted with p-hydroxybenzaldehyde in ethanol, catalyzed by piperidine, under reflux for 48 hours.

-

Purification : The crude product is recrystallized from ethanol to yield BM as a deep purple solid.

Key Parameters :

-

Solvent : Ethanol ensures solubility of both ionic and neutral intermediates.

-

Catalyst : Piperidine (10 mol%) enhances enolate formation without side reactions.

Suzuki-Knoevenagel Consecutive Multicomponent Synthesis

Modular Approach for Donor-Substituted Derivatives

Source introduces a one-pot Suzuki-Knoevenagel condensation (SuKnoCon) sequence to synthesize donor-substituted BM derivatives. This method integrates cross-coupling and condensation steps, enabling modular functionalization of the aromatic ring.

Reaction Steps :

-

Suzuki Coupling : A boronic acid (e.g., 4-formylphenylboronic acid) reacts with a bromopyridine derivative in the presence of Pd(PPh₃)₄ and K₂CO₃.

-

Knoevenagel Condensation : The in situ-generated aldehyde undergoes condensation with 1-methyl-4-pyridone under basic conditions.

Advantages :

-

Efficiency : Avoids isolation of intermediates, reducing reaction time.

-

Functional Group Tolerance : Electron-donating groups (e.g., -OMe, -NMe₂) are introduced at the aldehyde stage, tuning the dye’s optoelectronic properties.

Representative Data :

| Entry | Donor Group | λₐbs (nm) | ε (M⁻¹cm⁻¹) | Yield (%) |

|---|---|---|---|---|

| 1 | -OMe | 480 | 18,500 | 82 |

| 2 | -NMe₂ | 520 | 21,000 | 78 |

Alternative Synthetic Routes

Sandmeyer Reaction for Functionalized Intermediates

Source describes the synthesis of BM derivatives with azide (-N₃) and nitro (-NO₂) groups via Sandmeyer reactions. For example, BM’s phenol group is diazotized and treated with sodium azide to introduce the azide functionality. This route is critical for applications requiring click chemistry or bioconjugation.

Conditions :

Industrial-Scale Considerations

While laboratory-scale syntheses use batch reactors, industrial production may employ continuous flow systems to enhance reproducibility and safety. Solvent recovery and catalyst recycling are prioritized to minimize costs. Source notes that DCM and ethanol are commonly recovered via distillation, though specific industrial protocols remain proprietary.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts BM’s yield and purity:

-

Polar Protic Solvents (e.g., Ethanol) : Favor zwitterionic resonance structures, stabilizing the product.

-

Aprotic Solvents (e.g., DCM) : Risk side reactions, such as Michael additions, due to poor intermediate solubility.

Temperature : Reflux conditions (78°C for ethanol) accelerate condensation but may degrade light-sensitive intermediates. Lower temperatures (50–60°C) with prolonged reaction times (72 hours) improve yields in sensitive cases.

Purification Techniques

BM’s strong polarity necessitates careful purification:

-

Recrystallization : Ethanol/water mixtures (9:1) remove unreacted aldehydes.

-

Column Chromatography : Silica gel with ethyl acetate/methanol (95:5) resolves closely related byproducts.

Characterization and Quality Control

Spectroscopic Analysis

UV-Vis Spectroscopy : BM exhibits solvatochromism, with λₐbs ranging from 435 nm (water) to 560 nm (chloroform). Molar absorptivity (ε) exceeds 20,000 M⁻¹cm⁻¹ in polar solvents.

NMR Spectroscopy :

-

¹H NMR (DMSO-d₆) : δ 8.45 (d, J=6 Hz, 2H, pyridinium H), 7.80 (d, J=16 Hz, 1H, vinyl H), 6.95 (d, J=16 Hz, 1H, vinyl H), 6.70 (s, 4H, aromatic H).

-

¹³C NMR : Peaks at 185 ppm (quinoid C=O) and 155 ppm (pyridinium C-N⁺) confirm the zwitterionic structure.

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 212.1, consistent with the molecular formula C₁₄H₁₃NO.

Applications Informing Synthesis Design

BM’s utility in DSSCs and sensors drives synthetic innovation. Source reports DSSCs using BM derivatives achieving 93% efficiency relative to the N3 benchmark dye. Functionalization with electron-withdrawing groups (-CN, -NO₂) improves electron injection into TiO₂ photoanodes, while donor groups (-OMe) enhance light harvesting.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry

Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various complex organic molecules through condensation reactions, where it can react with different aldehydes or ketones under basic conditions to yield diverse products. The ability to modify its structure allows chemists to explore new synthetic pathways and develop novel compounds for further applications.

Reagent in Chemical Reactions

4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone acts as a reagent in several chemical reactions, including oxidation and reduction processes. It can be oxidized to form corresponding oxides or reduced to generate alcohols and amines, making it versatile for synthetic chemists.

Biological Research and Medicinal Chemistry

Potential Therapeutic Properties

Research has indicated that this compound may possess significant biological activities. Studies have explored its interactions with various biomolecules, suggesting potential therapeutic applications. For instance, its mechanism of action involves binding to specific enzymes or receptors, which could modulate their activity and lead to beneficial biological effects.

Case Study: Cancer Therapy Applications

In recent investigations, derivatives of this compound have been studied for their potential use in cancer therapy. These studies focus on compounds that demonstrate photodynamic therapy (PDT) capabilities—where the compound can be activated by light to produce reactive oxygen species that selectively destroy cancer cells. Such compounds have shown promise in preclinical models for targeted cancer treatment .

Material Science

Development of New Materials

The compound is also explored in material science for the development of new materials with specific properties. Its unique structure allows it to be used as a precursor in synthesizing polymers or other advanced materials that could have applications in electronics or coatings.

Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; versatile reagent for various chemical reactions. |

| Medicinal Chemistry | Potential therapeutic properties; interactions with biomolecules; cancer therapy applications. |

| Material Science | Development of new materials; precursors for advanced polymers and coatings. |

Mecanismo De Acción

The mechanism of action of 4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Structural Features

The cyclohexa-2,5-dienone core is a common motif in analogs, but substituents dictate functionality:

Physical and Chemical Properties

Reactivity and Stability

- Brooker's Merocyanine : Susceptible to photodegradation but stable under inert conditions .

- Antioxidant Derivatives: Thioimino groups undergo redox reactions, enabling radical neutralization .

- Rosolic Acid: Reversible keto-enol tautomerism governs pH-responsive behavior .

Research Implications

The diversity of cyclohexa-2,5-dienone derivatives highlights structure-activity relationships:

- Electron-withdrawing groups (e.g., pyridinium in Brooker's dye) enhance optical properties for dyes.

- Electron-donating groups (e.g., thioimino, hydroxyl) favor redox or pH-responsive applications.

- Steric bulk (e.g., in MPP dihydrochloride) is critical for biological target specificity .

Actividad Biológica

4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone is a chemical compound with the empirical formula C14H13NO and a molecular weight of 211.26 g/mol. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its unique structure and potential biological activities.

Chemical Structure and Properties

The compound features a pyridine ring attached to a cyclohexadienone moiety, which contributes to its distinctive reactivity and biological interactions. The IUPAC name for this compound is 4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one, and it can be represented by the following structural formula:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 211.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate enzyme activity through binding interactions that alter the conformation or function of the target proteins.

Potential Biological Effects

Research indicates that compounds structurally similar to this one can exhibit a range of biological effects:

- Antioxidant Activity: Some derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties: Preliminary studies suggest activity against certain bacterial strains.

- Anti-inflammatory Effects: Analogues have been investigated for their ability to reduce inflammation markers.

Case Studies and Research Findings

-

Antioxidant Activity Assessment

- A study evaluated the antioxidant potential of similar compounds using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited significant scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.

-

Antimicrobial Testing

- In vitro studies demonstrated that related compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was linked to structural features such as substituents on the pyridine ring.

-

Enzyme Inhibition Studies

- Research on enzyme inhibition revealed that some analogues could inhibit carboxylesterases selectively without affecting other enzymes like acetylcholinesterase. This selectivity suggests potential applications in drug design targeting specific metabolic pathways.

Comparative Analysis with Similar Compounds

Q & A

Basic: What are the established synthetic routes for 4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone?

The compound is synthesized via a condensation reaction between a pyridinium precursor and a cyclohexa-2,5-dienone derivative. A validated protocol involves:

- Step 1 : Reacting 1-methylpyridin-4(1H)-ylidene ethylidene with cyclohexa-2,5-dienone under inert atmosphere (N₂/Ar) in anhydrous DMF at 80–90°C for 12–16 hours.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (70–78%) is achieved by controlling stoichiometry and solvent polarity .

- Validation : Characterization by NMR (pyridine proton signals at δ 7.58–8.77 ppm) and mass spectrometry (base peak at m/z 69) aligns with literature .

Basic: How is the structure of this compound confirmed experimentally?

A multi-technique approach is required:

- IR Spectroscopy : Detect key functional groups (e.g., C=O at ~1665 cm⁻¹, C=N at ~1574 cm⁻¹) .

- ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 7.58–8.77 ppm, methyl groups at δ ~3.0 ppm) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peak (e.g., calculated [M⁺] = 278.35; observed 278.28) and fragmentation patterns (e.g., loss of tert-butyl groups) .

Basic: What factors influence the compound’s stability during storage?

Stability is affected by:

- Light Sensitivity : Protect from UV light due to conjugated dienone structure; store in amber vials.

- Temperature : Decomposition occurs above 150°C; store at 4°C for long-term stability.

- Moisture : Hygroscopic nature necessitates desiccators with silica gel .

Advanced: How to resolve contradictions in reported absorption/fluorescence spectra?

Discrepancies arise from solvent polarity and measurement conditions. For reproducible results:

- Solvent Selection : Use non-polar solvents (e.g., chloroform) to minimize solvatochromic shifts.

- Concentration Control : Dilute solutions (<10⁻⁵ M) prevent aggregation-induced spectral broadening.

- Reference Standards : Compare with data from derivatives like 2,6-di-tert-butyl analogs, which show λmax at 450–480 nm in ethanol .

Advanced: What computational methods predict electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is recommended:

- HOMO-LUMO Gaps : Calculate using Gaussian09 to assess charge-transfer behavior.

- Solvent Effects : Incorporate PCM models to simulate polar environments.

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data .

Advanced: How to optimize low synthetic yields in scale-up reactions?

Key strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.

- Solvent Optimization : Replace DMF with higher-boiling solvents (e.g., DMSO) to prolong reaction time.

- Microwave Assistance : Reduce reaction time (2–4 hours) while maintaining yields >70% .

Advanced: How do substituents on the pyridine ring affect photophysical properties?

Substituents modulate conjugation and electron density:

- Electron-Donating Groups (e.g., -NMe₂) : Red-shift absorption spectra (λmax +20–30 nm) via extended π-conjugation.

- Electron-Withdrawing Groups (e.g., -NO₂) : Quench fluorescence by introducing non-radiative decay pathways.

- Steric Effects : Bulky groups (e.g., tert-butyl) reduce aggregation, enhancing quantum yield .

Advanced: What strategies guide the design of derivatives for enhanced bioactivity?

Focus on functionalization at the dienone and pyridine moieties:

- Dienone Modification : Introduce electron-deficient groups (e.g., -CN) to increase redox activity.

- Pyridine Substitution : Attach sulfonate groups (e.g., -SO₃⁻) to improve water solubility for biological assays.

- Validation : Use in silico docking (AutoDock Vina) to predict binding affinities before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.